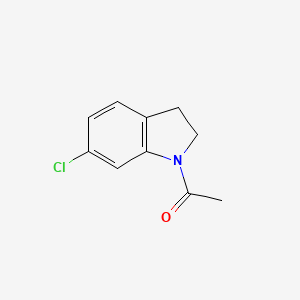

1-Acetyl-6-chloroindoline

描述

Historical Context and Evolution of Indole (B1671886)/Indoline (B122111) Derivatives in Chemical Synthesis and Biological Sciences

The story of indole chemistry began with the investigation of the dye indigo (B80030), which can be converted to isatin (B1672199) and then to oxindole (B195798). In 1866, Adolf von Baeyer successfully reduced oxindole to indole using zinc dust. wikipedia.org This breakthrough laid the foundation for the systematic study of indole and its derivatives. By the 1930s, the significance of the indole nucleus had grown substantially with the discovery that it is a fundamental component of many important alkaloids, such as tryptophan and auxins. wikipedia.org

The development of synthetic methods for indoles, such as the Fischer indole synthesis developed in 1883, further propelled research in this area. wikipedia.org While initially problematic for the synthesis of indole itself, this method proved effective for generating substituted indoles. wikipedia.org Over the years, numerous other synthetic routes have been developed, providing access to a wide array of indole and indoline derivatives. wikipedia.org

Indoline, the reduced form of indole, shares this rich history and has become an equally important scaffold in chemical and biological sciences. The structural flexibility of the indoline ring system allows for the introduction of various substituents, leading to a diverse range of compounds with distinct properties and biological activities. samipubco.commdpi.com This versatility has made indoline derivatives a cornerstone in the synthesis of complex natural products and novel therapeutic agents. samipubco.comrsc.org

Importance of Halogenated Indoline Scaffolds in Drug Discovery and Development

The introduction of halogen atoms into organic molecules can profoundly influence their physicochemical properties and biological activity. In the context of drug discovery, halogenation is a widely used strategy to enhance the therapeutic potential of lead compounds. frontiersin.org Halogenated indoline scaffolds, in particular, have demonstrated significant promise in the development of new drugs. nih.gov

The presence of a halogen, such as chlorine, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. frontiersin.org For instance, the chlorine atom in 1-Acetyl-6-chloroindoline can modulate the electronic properties of the indoline ring system, potentially influencing its interactions with enzymes and receptors. smolecule.com This strategic placement of a halogen can lead to improved potency, selectivity, and pharmacokinetic profiles. frontiersin.org

Numerous studies have highlighted the importance of halogenated indoles and indolines in medicinal chemistry. For example, halogenated spirooxindoles have shown potent anticancer activity by targeting various molecular pathways involved in tumor growth and progression. nih.govbohrium.com The ability of these compounds to inhibit key enzymes like vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR) underscores the therapeutic potential of halogenated indoline scaffolds. nih.govnih.gov

Overview of Current Research Trajectories for this compound and Related Compounds

Current research on this compound and related compounds is focused on exploring their synthetic utility and biological potential. The compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. google.com For example, it has been used as a starting material for the preparation of indoline-6-sulfonamide (B1419461) derivatives, which have been investigated as inhibitors of the bacterial enzyme DapE. mdpi.commdpi.comnih.gov

The acetyl group at the 1-position and the chlorine atom at the 6-position provide reactive handles for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening. researchgate.netmdpi.com Researchers are actively exploring new synthetic methodologies to efficiently generate derivatives of this compound and to investigate their structure-activity relationships. rsc.orggoogle.comacs.org

The biological activities of indole derivatives are vast and well-documented, ranging from antimicrobial and anti-inflammatory to anticancer and antiviral properties. samipubco.comjetir.orgresearchgate.netnih.gov Given this broad spectrum of activity, there is considerable interest in evaluating the pharmacological profile of this compound and its analogues. acs.org The unique combination of the indoline core, the acetyl group, and the chlorine substituent makes this scaffold a promising starting point for the discovery of novel therapeutic agents. smolecule.com

Table 1: Physicochemical Properties of this compound nih.govscbt.com

| Property | Value |

| CAS Number | 68748-67-4 |

| Molecular Formula | C₁₀H₁₀ClNO |

| Molecular Weight | 195.65 g/mol |

| IUPAC Name | 1-(6-chloro-2,3-dihydro-1H-indol-1-yl)ethanone |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(6-chloro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRSLHFDUNREPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404003 | |

| Record name | 1-Acetyl-6-chloroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68748-67-4 | |

| Record name | 1-Acetyl-6-chloroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 Acetyl 6 Chloroindoline and Its Analogs

Strategies for Constructing the Indoline (B122111) Core and Introducing Halogenation

The formation of the halogenated indoline core is a foundational aspect of synthesizing 1-acetyl-6-chloroindoline. This process can be approached through various pathways, including the synthesis of halogenated precursors or the direct halogenation of the indoline ring system.

Precursor Synthesis via Diazotization and Sandmeyer Reactions

A classic and reliable method for introducing a halogen, such as chlorine, onto an aromatic ring involves the Sandmeyer reaction. This reaction is a cornerstone in aromatic chemistry for creating substitution patterns that are not easily accessible through direct substitution. The process begins with the diazotization of a primary aromatic amine. In this step, an aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form a diazonium salt. These diazonium salts are valuable intermediates because the diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas), facilitating its replacement by a wide range of nucleophiles.

For the synthesis of a 6-chloroindoline precursor, one would start with an appropriately substituted aniline. The Sandmeyer reaction specifically refers to the conversion of the aryl diazonium salt to an aryl halide using a copper(I) salt as a catalyst or reagent.

Key Transformations in the Sandmeyer Reaction:

Chlorination: Aryl diazonium salt + Copper(I) chloride (CuCl) → Aryl chloride

Bromination: Aryl diazonium salt + Copper(I) bromide (CuBr) → Aryl bromide

Cyanation: Aryl diazonium salt + Copper(I) cyanide (CuCN) → Aryl cyanide (benzonitrile)

The mechanism is believed to involve a single electron transfer (SET) from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the halide from a copper(II) species to form the final aryl halide, regenerating the copper(I) catalyst. This method provides a robust route to halogenated aromatic precursors essential for subsequent cyclization to form the indoline ring.

Chlorination Techniques: N-Chlorosuccinimide and Chlorosulfonic Acid Applications

Direct chlorination of the indoline or N-acetylindoline ring is an alternative strategy. The choice of chlorinating agent is critical to control the regioselectivity of the reaction.

N-Chlorosuccinimide (NCS): NCS is a widely used reagent for chlorinating electron-rich aromatic and heteroaromatic compounds under mild conditions. It serves as a source of an electrophilic chlorine ("Cl⁺"). The chlorination of activated aromatic rings, such as anilines or phenols, with NCS proceeds readily. For less reactive systems, an acid catalyst may be required. The reaction of NCS with indoles can be used to produce chlorinated derivatives, and the conditions can be optimized to favor specific isomers. Jiao's group reported the chlorination of various (hetero)arenes, including indoles, with NCS using a catalytic amount of DMSO, achieving high yields and regioselectivity under neutral and mild conditions.

Chlorosulfonic Acid (ClSO₃H): Chlorosulfonic acid is a powerful and versatile reagent. While it is primarily known as a strong sulfonating and dehydrating agent, it can also function as a chlorinating agent in certain reactions. Its high reactivity requires careful control of reaction conditions. It is used industrially for the manufacture of various chemicals, including pharmaceuticals and dyes. In the context of indoles, chlorosulfonic acid has been used for sulfonation, but its application as a direct chlorinating agent is less common and may lead to a mixture of products or sulfonation as the primary reaction.

| Reagent | Typical Conditions | Application |

| N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) or DMF, room temperature | Direct chlorination of indoline/indole (B1671886) ring. |

| NCS with DMSO (catalyst) | Mild, neutral conditions | High-yield, regioselective chlorination of (hetero)arenes. |

| Chlorosulfonic Acid | Often used neat or in a chlorinated solvent | Primarily for sulfonation, but can act as a chlorinating agent. |

Bromination Techniques: N-Bromosuccinimide Applications

For the synthesis of brominated analogs of this compound, N-Bromosuccinimide (NBS) is the reagent of choice. NBS is a convenient and mild source of electrophilic bromine for both electrophilic substitution and addition reactions.

The bromination of activated aromatic rings with NBS is a common transformation. In the context of indoles, NBS can be used to introduce bromine atoms onto the aromatic ring. The regioselectivity of the bromination can often be controlled by the reaction conditions and the nature of the substituent on the indole nitrogen. For example, NBS has been effectively used as a catalyst for the synthesis of various 3-substituted indole derivatives. Mechanistic studies suggest that for certain reactions, bromination of the indole occurs, generating a bromide intermediate that then participates in subsequent transformations.

Table of Bromination Conditions

| Substrate Type | Reagent | Conditions | Outcome |

|---|---|---|---|

| Activated Aromatic Rings | NBS | Room Temperature | Electrophilic Aromatic Bromination. |

| Indoles | NBS | Dichloromethane, 40 °C | Synthesis of indolyl-nitroalkanes. |

| Acetyl Indoles | NBS | N/A | Intermolecular annulation with alkynes. |

Reductive Cyclization Approaches in Indole Synthesis

Reductive cyclization is a powerful strategy for constructing the indole and indoline core from ortho-substituted nitroarenes. This approach typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization reaction.

A common example is the Leimgruber-Batcho indole synthesis, where an ortho-nitrotoluene derivative is first converted to an enamine, which is then subjected to reductive cyclization to form the indole ring. This method is versatile and allows for the synthesis of variously functionalized indoles. Other reductive cyclization methods can involve the use of reagents like formic acid to reduce o-nitrostyrenes or transition-metal-catalyzed processes. For instance, a photo-induced reductive Heck cyclization of N-(2-chlorobenzoyl)indole derivatives has been developed to prepare polycyclic indolinyl compounds, demonstrating the utility of reductive processes in forming complex fused ring systems. These strategies are valuable because the starting nitroaromatics are often readily available, providing a convergent route to the desired heterocyclic core.

Flow Chemistry Apparatus and Applications for N-Acetyl-Chloroindoline Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved reproducibility, and ease of scalability. These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

The synthesis of N-acetyl-chloroindoline derivatives can be adapted to a flow process. A typical setup would involve pumping solutions of the reactants through a series of tubes or channels, where they mix and react. The temperature of the reactor can be precisely controlled, and the residence time (the time the reactants spend in the reactor) can be finely tuned by adjusting the flow rate.

For the synthesis of an N-acetyl-chloroindoline, a multi-step flow process could be envisioned. For example, an indoline solution could be passed through a reactor coil where it is mixed with a chlorinating agent like NCS. The resulting chlorinated indoline stream could then be mixed with an acetylating agent (e.g., acetic anhydride) in a subsequent reactor to yield the final product. The use of in-line purification methods, such as scavenger resins or membrane separators, can allow for the direct production of a clean product stream. Research has demonstrated the feasibility of synthesizing N-acetyl-5-chloroindoline using a flow chemistry apparatus, highlighting the practical application of this technology for this class of compounds.

N-Acylation and C-Substitution Strategies for this compound Derivatives

Once the this compound core is synthesized, it can be further modified through N-acylation and C-substitution reactions to generate a library of derivatives.

The N-acetylation of the indoline nitrogen is a key step in the synthesis of the target compound. This reaction is typically achieved by treating the 6-chloroindoline with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. While the target compound is already N-acetylated, the synthesis of other N-acyl analogs is a common strategy for creating derivatives. A variety of acylating agents can be used, and chemoselective N-acylation of indoles can be achieved using stable acyl sources like thioesters. Continuous-flow methods have also been developed for the N-acetylation of amines, offering a safer and more efficient alternative to traditional batch methods that use hazardous reagents.

Further functionalization of the this compound molecule can be achieved through C-substitution reactions, typically via electrophilic aromatic substitution on the benzene (B151609) ring. The directing effects of the existing substituents—the chloro group and the N-acetylamido group—will influence the position of the incoming electrophile. Friedel-Crafts acylation is a common method for introducing an acyl group onto the aromatic ring. For example, the reaction of N-protected indoles with acid chlorides in the presence of a Lewis acid like aluminum chloride can lead to C-acylation. The position of acylation (e.g., C-5) is influenced by the protecting group on the nitrogen and the reaction conditions. This acylation-reduction sequence provides a route to various alkyl-substituted indoles.

Selective Acylation at Indole Positions

The indole ring possesses multiple reactive sites, making chemoselective functionalization a key challenge for synthetic chemists. nih.gov The C3 position is typically the most nucleophilic and prone to electrophilic substitution due to the high electron density in the pyrrole (B145914) ring. nih.gov However, for the synthesis of N-acylated compounds like this compound, controlling the site of acylation is crucial.

Strategies to achieve selective acylation often involve the use of specific reagents and directing groups. While many methods focus on the highly reactive C3 position, achieving substitution on the benzene core (positions C4 to C7) is considerably more challenging and often requires the installation of directing groups. nih.govacs.org For instance, installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions, while an N-P(O)tBu2 group can direct reactions to C6 and C7. nih.govacs.org Palladium-catalyzed direct C-H acylation has also been developed for the C4 position using a ketone directing group. researchgate.net These advanced methods highlight the synthetic challenge of producing specifically substituted indoles, such as a 6-chloro derivative, which serves as a precursor to the target indoline.

| Position(s) | Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| C3 | Electrophilic Acylation | Acyl chlorides, Lewis acids | nih.gov |

| N1 (N-Acylation) | Chemoselective Acylation | Thioesters, Cs₂CO₃ | nih.gov |

| C4 | Directed C-H Acylation | α-oxocarboxylic acids, Pd catalyst, ketone directing group | researchgate.net |

| C4, C5, C6, C7 | Directed C-H Functionalization | Pivaloyl or N-P(O)tBu₂ directing groups, Pd or Cu catalysts | nih.govacs.org |

Introduction of the N-Acetyl Group

The introduction of an acetyl group at the nitrogen (N1) position of the indole or indoline ring is a critical step in the synthesis of the target compound. This transformation is typically achieved through N-acylation. A common and effective method involves the deprotonation of the indole's N-H group with a strong base, followed by reaction with an acetylating agent. For example, sodium hydride (NaH) can be used as the base, with N,N-dimethyl-4-aminopyridine (DMAP) as a catalyst and acetic anhydride as the acetyl source. jst.go.jp This procedure is effective for the acetylation of various indole derivatives. jst.go.jp

Another approach for chemoselective N-acylation utilizes thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov This method is noted for its mild conditions and tolerance of various functional groups, which is advantageous when working with complex or sensitive substrates. nih.gov The choice of method often depends on the specific substrate and the presence of other functional groups that might compete in the reaction.

Friedel-Crafts Acylation for C3-Substituted Indole-2-carboxamides

Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto aromatic rings, including the indole nucleus. This reaction is a classic example of electrophilic aromatic substitution. In the context of indoles, the reaction typically occurs at the electron-rich C3 position. nih.gov

For more complex substrates, such as indole-2-carboxamides, the regioselectivity of Friedel-Crafts acylation can be influenced by the existing substituents. The carboxamide group at the C2 position is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack. However, the inherent high nucleophilicity of the C3 position often allows acylation to proceed at this site, albeit potentially requiring harsher conditions. Research on the Friedel-Crafts acylation of ethyl indole-2-carboxylate (B1230498) has shown that substitution can occur at the C3 position, but under certain conditions with aluminum chloride, unusual substitution on the benzene moiety (C5 and C7) can also be observed. semanticscholar.org This demonstrates that the interplay between the activating nitrogen atom and the deactivating C2-substituent can lead to complex reactivity patterns.

| Indole Substrate | Acylating Agent | Catalyst | Primary Product Position(s) | Reference |

|---|---|---|---|---|

| Indole | Acyl Halides | Lewis Acids (e.g., AlCl₃) | C3 | nih.gov |

| Ethyl indole-2-carboxylate | Acyl Chlorides / Anhydrides | AlCl₃ | C3, C5, C7 | semanticscholar.org |

| 3-Substituted Indoles | β,γ-Unsaturated α-ketiminoesters | Chiral Phosphoric Acid (CPA) | C2 (via C3 attack and rearrangement) | nih.gov |

Alkylation and Reductive Transformations in Derivative Synthesis

The conversion of an indole precursor to an indoline involves the reduction of the C2-C3 double bond in the pyrrole ring. This transformation is fundamental to accessing the saturated indoline core of the target molecule. Various methods have been developed for this reduction. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) with a hydrogen source, is a smooth and efficient method for reducing the indole nucleus to the indoline skeleton. jst.go.jp Another effective method involves the use of borane (B79455) complexes in the presence of trifluoroacetic acid, which can achieve the reduction to indolines while minimizing common side reactions like N-alkylation. google.com

Once the indoline core is formed, further derivatization can be achieved through alkylation. While the target compound is N-acetylated, related analogs can be synthesized via N-alkylation. This is typically accomplished by deprotonating the indoline nitrogen with a base like sodium hydride, followed by reaction with an alkyl halide in an SN2 reaction. youtube.com Additionally, iridium-catalyzed reactions can achieve regioselective C-H and N-H alkylation on the indoline ring. organic-chemistry.org These reductive and alkylative transformations provide a versatile toolkit for creating a diverse library of indoline derivatives. mdpi.com

Derivatization Reactions of this compound

Sulfonamide Formation via Chlorosulfonation and Amine Coupling

Sulfonamides are a critical class of compounds, and their synthesis from an indoline core represents a valuable derivatization pathway. The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov To prepare a sulfonamide derivative of this compound, a two-step sequence is typically employed.

First, a sulfonyl chloride group must be introduced onto the indoline ring via an electrophilic aromatic substitution, most commonly chlorosulfonation. The N-acetyl group is deactivating, while the indoline nitrogen and the C6-chloro group will direct the incoming electrophile. The reaction of the sulfonyl chloride intermediate with a desired amine, often in the presence of a base like pyridine, yields the final sulfonamide. nih.gov Modern methods have also been developed for one-pot sulfonamide synthesis, for example, through the copper-catalyzed conversion of aromatic acids to sulfonyl chlorides followed by in-situ amination. princeton.edu

| Step | Reaction Type | Typical Reagents | Reference |

|---|---|---|---|

| 1 | Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | researchgate.net |

| 2 | Amine Coupling | Primary/secondary amine, Pyridine or other base | nih.gov |

| One-Pot | Decarboxylative Halosulfonylation | Aromatic acid, Copper catalyst, SO₂Cl₂, Amine | princeton.edu |

Carbonyl-Amine Condensation Reactions with Thiocarbohydrazide (B147625)

The acetyl group of this compound provides a reactive handle for further derivatization through carbonyl chemistry. One such reaction is the condensation with amine-containing nucleophiles. Thiocarbohydrazide, a molecule with two primary amine groups, is a versatile reagent for this purpose. sapub.org

The reaction between the carbonyl of the N-acetyl group and one of the amine groups of thiocarbohydrazide is a condensation reaction. This process involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. The resulting product is a thiocarbohydrazone derivative of the parent indoline. Such reactions are fundamental in forming new heterocyclic systems and are often the first step in more complex reaction cascades. sapub.orgresearchgate.net The condensation of thiocarbohydrazide with various carbonyl compounds, such as arylpyruvic acids, is known to produce heterocyclic structures like 1,2,4-triazin-5(4H)-ones. sapub.org

Michael Addition Reactions in Indole Hybrid Synthesis

The Michael addition is a fundamental carbon-carbon bond-forming reaction that is widely employed in the synthesis of 3-substituted indoles, which serve as crucial precursors for various indoline derivatives. sid.irnih.gov This reaction involves the conjugate addition of an indole nucleophile, typically at the C3 position, to an α,β-unsaturated electron-deficient compound. sid.ir These 3-substituted indoles are important building blocks for many biologically active compounds. nih.gov

The reaction can be catalyzed by a range of acids, including both protic and Lewis acids, which activate the α,β-unsaturated system towards nucleophilic attack. sid.ir However, acid-catalyzed reactions often require careful control of acidity to prevent side reactions like dimerization or polymerization of the indole. sid.ir To overcome these challenges and promote greener chemical processes, alternative catalytic systems have been explored. For instance, iodine has been shown to be an effective catalyst for the Michael addition of indoles to α,α′-bis(arylmethylene)cyclopentanones. nih.gov

Recent advancements have focused on hybrid catalytic systems that combine different modes of catalysis to achieve high efficiency and selectivity. One such approach involves the use of metal-organic frameworks (MOFs) in conjunction with biocatalysis. A zirconium-based MOF, UiO-67, has been used to catalyze the Michael addition of various substituted indoles to α,β-unsaturated ketones. acs.org The resulting product can then undergo a subsequent stereoselective reduction mediated by a ketoreductase enzyme, yielding chiral indole derivatives in a one-pot cascade reaction. acs.org This metallobiocatalytic strategy highlights the potential for creating complex and chiral indole-based structures through the integration of heterogeneous metal catalysis and enzymatic processes. acs.org

Table 1: Examples of Michael Addition Reactions with Indole Derivatives

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|---|

| Indole | Methyl vinyl ketone | SDS.HCl, Water, rt | 3-(3-Oxobutyl)indole | 98% |

| Indole | β-Nitrostyrene | Feist's Acid, Ethanol, rt | 3-(2-Nitro-1-phenylethyl)indole | 97% |

| Indole | α,α′-Bis(phenylmethylene)cyclopentanone | Iodine (10 mol%), CH₂Cl₂, rt | E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanone | 60-62% |

| 2-Methylindole | α,α′-Bis(phenylmethylene)cyclopentanone | Iodine (10 mol%), CH₂Cl₂, rt | Corresponding 3-substituted 2-methylindole | Good |

| Substituted Indoles | α,β-Unsaturated Ketones | UiO-67 MOF, then Ketoreductase | Chiral 3-substituted Indole Alcohols | Not specified |

Data compiled from multiple sources. sid.irnih.govacs.orgnih.gov

Visible-Light Induced Dearomatization Processes for Indole Derivatives

The conversion of planar indole derivatives into three-dimensional indolines is a key synthetic step for accessing compounds like this compound. Visible-light-induced dearomatization has emerged as a powerful, mild, and sustainable strategy for this transformation. nih.govacs.org These methods utilize photocatalysts that, upon irradiation with visible light, can initiate electron transfer or energy transfer processes to disrupt the aromaticity of the indole ring. acs.orgnih.gov

A variety of dearomative transformations have been developed, leading to a diverse range of complex indoline scaffolds. researchgate.net For example, photocatalytic protocols can be tuned to selectively achieve either dimerization or reduction of indole derivatives by modifying the reaction conditions. rsc.org This controlled dearomatization can lead to the formation of cyclobutane-fused polycyclic indolines or 2-substituted indolines. rsc.org Intramolecular [2+2] cycloaddition is another prominent strategy, where indole derivatives tethered with an alkene or alkyne can be converted into highly strained, angularly fused tetracyclic indolines. nih.gov

The mechanism of these reactions often involves a photoexcited catalyst that initiates a single electron transfer (SET) or energy transfer (EnT) with the indole substrate. nih.gov In some cases, an electron donor-acceptor (EDA) complex forms between the indole and another reagent, which can then be activated by visible light. nih.gov These processes enable the construction of new chemical bonds and complex cyclic systems under exceptionally mild conditions, avoiding the need for harsh reagents or high temperatures. nih.gov

Table 2: Summary of Visible-Light Induced Dearomatization Strategies for Indoles

| Reaction Type | Photocatalyst/Sensitizer | Substrate Type | Product Scaffold | Mechanism |

|---|---|---|---|---|

| Dimerization / Reduction | Not Specified | Indole Derivatives | Cyclobutane-fused polycycles / 2-substituted indolines | Photocatalysis |

| Dearomative Annulation | Not Specified | N-(o-Haloarylformyl)indoles | 2-Arylindolines | Photoinduced Electron Transfer |

| Cascade Trifluoromethylation/Dearomatization | Not Specified | Indole Derivative + Umemoto's Reagent | Trifluoromethylated Indoline | Electron Donor-Acceptor (EDA) Complex |

| Intramolecular [2+2] Cycloaddition | Not Specified | Allylic Tethered Indoles | Cyclobutane-fused angular tetracyclic indolines | Energy Transfer |

| Difluoromethylative Dearomatization | [Ir(ppy)₃] | Indole + Bromodifluoroacetamide | gem-Difluorinated spiro-γ-lactam oxindoles | Single Electron Transfer (SET) |

Oxidation Pathways of Indole Moieties

The indole nucleus is susceptible to oxidation, and understanding these reaction pathways is crucial as they can lead to a variety of functionalized products or undesired byproducts during synthesis. The oxidation can be initiated by chemical reagents, enzymes, or atmospheric oxidants, and typically targets the electron-rich pyrrole ring. researchgate.netcopernicus.orgnih.gov

Electrochemical studies show that the oxidation of indole derivatives is a complex, irreversible, and pH-dependent process. researchgate.net For many 3-substituted indoles, oxidation occurs in a two-step process, beginning with oxidation at the C2 position, followed by hydroxylation at a position on the benzene ring. researchgate.net

Enzymatic oxidation, particularly by cytochrome P450 (P450) enzymes, converts indole into a range of metabolites. nih.gov Indole is initially oxidized to indoxyl (3-hydroxyindole), a transient product that can be further oxidized and dimerized to form pigments like indigo (B80030) and indirubin. nih.gov Other observed products from P450-mediated metabolism include oxindole (B195798), isatin (B1672199), and dioxindole. nih.gov The predominant product can vary depending on the specific P450 isozyme involved. nih.gov

Atmospheric oxidation of indole, initiated by hydroxyl (•OH) or chlorine (•Cl) radicals, has also been studied computationally. copernicus.orgcopernicus.org The reaction with •OH is dominated by radical addition to the indole ring, whereas the reaction with •Cl can proceed through both addition and hydrogen abstraction from the N-H group. copernicus.orgcopernicus.org The resulting indole radicals react with molecular oxygen to form peroxy radicals, which subsequently transform into products like organonitrates and alkoxy radicals. copernicus.org A notable product from the •OH initiated pathway is N-(2-formylphenyl)formamide. copernicus.orgcopernicus.org

Table 3: Products of Indole Oxidation under Various Conditions

| Oxidation Method/Reagent | Primary Site of Attack | Major Products |

|---|---|---|

| Cytochrome P450 2A6, 2C19, 2E1 | C3, C2, Benzene Ring | Oxindole, Indigo, Indirubin, Isatin, Indoxyl |

| Electrochemical Oxidation | C2, C7 | Hydroxylated derivatives |

| Mn-containing Artificial Enzyme (pH 8.5) | C2, C3 | 2-Hydroxy-3-oxindole, Isatin |

| Atmospheric •OH Radicals | Pyrrole Ring (addition) | Peroxy radicals, Organonitrates, Alkoxy radicals, N-(2-formylphenyl)formamide |

| Atmospheric •Cl Radicals | N-H (abstraction), Pyrrole Ring (addition) | C₈H₆N radicals, Peroxy radicals, Organonitrates |

Data compiled from multiple sources. researchgate.netcopernicus.orgnih.govcopernicus.orgacs.org

Advanced Spectroscopic and Analytical Characterization of this compound

Following a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic and analytical data for the specific compound This compound is not sufficiently available to construct a thorough and validated scientific article as per the requested outline.

While the compound is mentioned as a chemical intermediate in synthetic chemistry literature, the detailed characterization data required for the specified sections—including specific chemical shifts for ¹H NMR and ¹³C NMR, distinct absorption bands for FTIR, and precise fragmentation patterns from mass spectrometry—are not provided in the accessible resources.

Information found pertains to derivatives, such as ethyl this compound-2-carboxylate, or related but structurally distinct molecules like 1-acetyl-5-chloroindole derivatives. Presenting data from these related compounds would not adhere to the strict requirement of focusing solely on this compound and would be scientifically inaccurate for the target molecule.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy at this time. Further experimental research and publication of the data for this compound would be necessary to fulfill this request.

Advanced Spectroscopic and Analytical Characterization of 1 Acetyl 6 Chloroindoline Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for studying the electronic transitions within molecules like 1-acetyl-6-chloroindoline. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The indoline (B122111) chromophore, an aromatic system, gives rise to characteristic absorption bands in the UV region, which are influenced by the substituents on the ring and the nitrogen atom.

The electronic spectrum of this compound is primarily determined by π→π* and n→π* transitions. libretexts.org The π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically of high intensity (large molar absorptivity, ε) and are characteristic of the aromatic benzene (B151609) ring fused to the pyrroline (B1223166) ring. libretexts.org The presence of the acetyl group and the chlorine atom as substituents modifies the electronic structure of the parent indoline molecule. The acetyl group, being an electron-withdrawing group, conjugates with the lone pair of the nitrogen atom, affecting the energy of the molecular orbitals. The chlorine atom, with its lone pairs, can participate in resonance (mesomeric effect) and also exerts an electron-withdrawing inductive effect.

Studies on the acetylation of indoles, a related class of compounds, show distinct changes in the UV spectrum upon addition of an acetyl group, with absorbance maxima observed around 239 nm and 255 nm. core.ac.uk For this compound, the primary absorption bands are expected to be in the 200-400 nm range. The n→π* transitions, involving the promotion of an electron from a non-bonding orbital (e.g., from the lone pair of the nitrogen or the oxygen of the acetyl group) to an antibonding π* orbital, are also possible. libretexts.org These transitions are generally of much lower intensity compared to π→π* transitions. libretexts.org The polarity of the solvent can influence the position of these absorption bands; π→π* transitions often undergo a red shift (to longer wavelengths) in polar solvents, while n→π* transitions typically experience a blue shift (to shorter wavelengths). libretexts.orgresearchgate.net

Table 1: Expected Electronic Transitions for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Bonding π orbital to antibonding π* orbital | 200-300 nm | High (ε > 10,000) |

X-ray Crystallography in Determining Solid-State Molecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely published, extensive studies on closely related derivatives, such as 1-acetyl-indoline, provide a robust model for its expected solid-state conformation. researchgate.net

In the crystal structure of 1-acetyl-indoline, the molecule is essentially planar. researchgate.net It is anticipated that this compound would adopt a similar, nearly planar geometry, with the chlorine atom lying in the plane of the indoline ring system. The geometry of the 1-acetylindoline (B31821) fragment is generally consistent across different derivatives. researchgate.net The analysis reveals the bond distances and angles that define the molecular framework. For instance, the C-N bond within the five-membered ring and the C-N bond of the acetyl group will have lengths indicative of their single and partial double bond character, respectively, due to amide resonance.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. In similar structures, such as 6-chloro-1H-indole-2,3-dione, molecules are linked through hydrogen bonds (e.g., N—H⋯O) and other weak interactions, forming chains or layers. researchgate.net For this compound, which lacks a hydrogen bond donor on the ring nitrogen, packing would be primarily dictated by dipole-dipole interactions and van der Waals forces, including potential C—H⋯O non-classical hydrogen bonds. researchgate.net

Table 2: Representative Crystallographic Data for 1-Acetyl-indoline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.455 |

| b (Å) | 7.426 |

| c (Å) | 11.236 |

| β (°) | 107.59 |

| Volume (ų) | 831.6 |

| Z (molecules/unit cell) | 4 |

Data derived from studies on the unsubstituted 1-acetyl-indoline and serves as a close approximation. researchgate.net

Chromatographic Separation and Purity Assessment Techniques

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is an indispensable technique for the rapid analysis of this compound. It is widely used to monitor the progress of its synthesis, identify its presence in a mixture, and provide a preliminary assessment of its purity. wikipedia.org The technique involves spotting a solution of the sample onto a TLC plate, which consists of a solid support (like glass or aluminum) coated with a thin layer of a stationary phase, typically silica (B1680970) gel. wikipedia.orgnih.gov

The plate is then placed in a sealed chamber with a shallow pool of a suitable mobile phase (eluent). The eluent ascends the plate via capillary action, and the components of the sample mixture separate based on their differential partitioning between the stationary and mobile phases. wikipedia.org For indoline derivatives, common mobile phases are mixtures of non-polar and polar organic solvents, such as hexane (B92381) and ethyl acetate. nih.gov The polarity of the solvent system is adjusted to achieve optimal separation, with a target Retardation factor (Rf) of approximately 0.3 for the desired compound for good separation in subsequent column chromatography. rochester.edu

After development, the separated spots are visualized. Since this compound is a UV-active compound due to its aromatic ring, it can be easily visualized under a UV lamp (typically at 254 nm) where it will appear as a dark spot on a fluorescent background. nih.gov For compounds that are not UV-active or for more sensitive detection, various chemical stains, such as ceric ammonium (B1175870) molybdate (B1676688) (CAM) or potassium permanganate, can be used. nih.gov

Table 3: Example TLC System for Analysis of Indoline Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on glass plates nih.gov |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) nih.gov |

Column Chromatography and Flash Chromatography

For the purification of this compound on a preparative scale, column chromatography and its more rapid variant, flash chromatography, are the methods of choice. biotage.com These techniques operate on the same principle as TLC but are used to separate larger quantities of material. rochester.edu The process involves packing a glass column with a stationary phase, most commonly silica gel (40-63 µm particle size for flash chromatography). nih.gov

The crude sample mixture is loaded onto the top of the silica gel column, and the mobile phase (eluent) is passed through the column. rochester.edu In traditional column chromatography, the eluent flows by gravity, while in flash chromatography, positive pressure (using compressed air or a pump) is applied to accelerate the flow rate, significantly reducing the purification time and improving the resolution of the separation. rochester.edu

The selection of the eluent system is critical and is typically optimized first using TLC. rochester.edu A solvent system that provides a good separation and an Rf value of around 0.3 for the target compound on a TLC plate is generally suitable for flash chromatography. rochester.edu As the eluent passes through the column, the separated components are collected in sequential fractions. These fractions are then analyzed by TLC to identify those containing the pure this compound, which are subsequently combined and concentrated to yield the purified product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound with high resolution and sensitivity. It is the gold standard for determining the purity of the final compound. mdpi.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of indoline derivatives. cetjournal.itup.ac.za In this setup, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. cetjournal.itresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time to increase its organic solvent content, is often employed to effectively separate compounds with a range of polarities. Isocratic elution, with a constant mobile phase composition, can also be used for simpler mixtures. researchgate.net

The sample is injected into the HPLC system, and as it is carried through the column by the mobile phase, it separates into its individual components. A detector, most commonly a UV-Vis detector set to a wavelength where the analyte absorbs strongly (e.g., 254 nm or 280 nm), is used to monitor the eluent as it exits the column. cetjournal.it The time it takes for a compound to travel through the column is known as its retention time (tR), which is a characteristic property for a given set of chromatographic conditions. The purity of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks.

Table 4: Typical HPLC Conditions for Analysis of Indoline Derivatives

| Parameter | Description |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) cetjournal.it |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) cetjournal.it |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA); B: Acetonitrile or Methanol researchgate.net |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV/Vis at 254 nm or 280 nm cetjournal.it |

Computational Chemistry and Theoretical Studies on 1 Acetyl 6 Chloroindoline

Quantum Mechanical Investigations

Quantum mechanical methods are employed to calculate the fundamental properties of a molecule based on the principles of quantum physics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. jmchemsci.comiaea.org For 1-Acetyl-6-chloroindoline, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(D,P) or cc-pVQZ, help in optimizing the molecular geometry to its most stable conformation (ground state). researchgate.netnih.gov

These calculations yield important electronic properties that govern the molecule's reactivity and stability. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a large gap suggests high stability, while a small gap indicates a more reactive molecule. iaea.org Analysis of the HOMO-LUMO distribution reveals the regions of the molecule that are likely to act as electron donors and acceptors, respectively, providing insights into potential reaction mechanisms. jmchemsci.com

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | Data not available | Indicates electron-donating capability |

| LUMO Energy | Data not available | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |

| Dipole Moment | Data not available | Measures the polarity of the molecule |

Theoretical calculations can predict the vibrational (infrared) and nuclear magnetic resonance (NMR) spectra of a molecule. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Vibrational Analysis: By performing frequency calculations on the DFT-optimized geometry of this compound, a theoretical infrared (IR) spectrum can be generated. This involves calculating the harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule, such as stretching, bending, and torsion. researchgate.netnih.gov The potential energy distribution (PED) analysis is then used to assign these calculated frequencies to specific functional groups within the molecule. Comparing the theoretical spectrum to an experimental one allows for a detailed and accurate assignment of the observed IR bands. nih.gov

NMR Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic chemical shielding values for ¹H and ¹³C atoms. researchgate.net These values are then converted into chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS). The resulting theoretical ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the structural assignment of each atom in this compound.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data

| Spectrum | Functional Group/Atom | Theoretical Wavenumber/Shift | Experimental Wavenumber/Shift |

|---|---|---|---|

| IR | C=O (Acetyl) | Data not available | Data not available |

| C-N (Indoline) | Data not available | Data not available | |

| C-Cl (Aromatic) | Data not available | Data not available | |

| ¹³C NMR | C=O | Data not available | Data not available |

| Aromatic Carbons | Data not available | Data not available | |

| ¹H NMR | Aromatic Protons | Data not available | Data not available |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer insights into the dynamic behavior of this compound and its interactions with other molecules, particularly biological receptors.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target receptor, which is typically a protein. nih.govresearchgate.net The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. This method helps identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. e-nps.or.kr Docking studies are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. nih.gov For this compound, an MD simulation could be performed on its complex with a biological target (identified through docking) to assess the stability of the interaction. mdpi.comsemanticscholar.org These simulations track the movements and conformational changes of both the ligand and the receptor, offering a more realistic understanding of the binding event than the static picture provided by docking. nih.gov Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD), are analyzed to evaluate the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) analysis is a method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a set of indoline (B122111) derivatives including this compound, a QSAR model could be developed. This involves calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) and using statistical methods to create a regression equation that links these descriptors to a measured activity (e.g., enzyme inhibition). researchgate.net The resulting equation can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govresearchgate.net

Predictive Computational Tools in Drug Design

In the landscape of contemporary drug discovery, the application of computational chemistry and theoretical studies has become a cornerstone for the rational design and development of novel therapeutic agents. These in silico methodologies facilitate the rapid and cost-effective assessment of extensive chemical libraries, enabling the prediction of their potential efficacy and safety profiles prior to substantial investment in laboratory synthesis and experimental validation. This section will explore the theoretical application of predictive computational tools to the compound this compound, examining its viability as a drug candidate through the lenses of virtual screening and pharmacokinetic prediction.

Virtual Screening Methodologies

Virtual screening (VS) is a computational methodology employed to systematically search large databases of small molecules to identify those with a high probability of binding to a specific drug target, which is typically a protein or an enzyme. wikipedia.org This approach significantly curtails the number of compounds requiring synthesis and laboratory testing, thereby expediting the drug discovery timeline. nih.gov Virtual screening techniques are primarily divided into two categories: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

The foundation of structure-based virtual screening is the three-dimensional structure of the target protein. nih.gov Through the use of molecular docking simulations, it is possible to predict the binding mode and affinity of a compound, such as this compound, within the active site of a target. openmedicinalchemistryjournal.com The docking process assesses numerous potential conformations and orientations of the ligand in the binding pocket, assigning a score to estimate the binding affinity. nih.gov A more favorable score generally signifies a more stable and potent interaction.

Conversely, ligand-based virtual screening is utilized when the three-dimensional structure of the target is not available. This approach leverages the structural information from a collection of known active molecules to identify new compounds with analogous properties. wikipedia.org Methodologies such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) are frequently employed in LBVS. nih.gov A pharmacophore model delineates the essential steric and electronic features necessary for a molecule to interact with a particular target.

To exemplify the application of virtual screening to this compound, a hypothetical scenario is presented wherein the compound is assessed as a potential inhibitor for a specific kinase implicated in a disease pathway.

Hypothetical Virtual Screening of this compound and its Analogs

| Compound | Target Kinase | Docking Score (kcal/mol) | Predicted Binding Mode |

| This compound | Kinase A | -8.5 | Hydrogen bond with ASP145, Pi-stacking with PHE78 |

| Analog 1 (6-fluoro) | Kinase A | -7.9 | Hydrogen bond with ASP145 |

| Analog 2 (5-chloro) | Kinase A | -8.2 | Hydrogen bond with ASP145, Pi-stacking with PHE78 |

| Analog 3 (1-propionyl) | Kinase A | -8.8 | Hydrogen bond with ASP145, Pi-stacking with PHE78, additional hydrophobic interaction |

In this theoretical screening, this compound exhibits a promising docking score, indicative of a strong binding affinity for Kinase A. The predicted binding mode highlights key interactions that are vital for its inhibitory function. Subsequent analysis of its analogs contributes to a deeper understanding of the structure-activity relationship, guiding the design of more potent inhibitors.

Pharmacokinetics and ADME/Toxicity Prediction (e.g., pkCSM)

A critical component of drug design is the evaluation of a candidate compound's pharmacokinetic properties, commonly abbreviated as ADME: Absorption, Distribution, Metabolism, and Excretion. nih.gov Furthermore, the toxicity (T) of the compound must be within an acceptable threshold. The availability of computational tools that can predict these characteristics at an early stage of the drug discovery process is invaluable. cam.ac.uknih.gov

One such tool is pkCSM, a web-based platform that utilizes graph-based signatures to forecast a broad spectrum of pharmacokinetic and toxicological properties of small molecules. cam.ac.uknih.govacs.org By providing the chemical structure of a compound like this compound, researchers can acquire predictions for a variety of ADME/T parameters.

Presented below is a hypothetical ADME/T profile for this compound, as might be generated by a predictive model akin to pkCSM.

Predicted ADME/T Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Water Solubility (logS) | -2.5 | Moderately soluble |

| Caco-2 Permeability (log Papp) | 0.95 | High permeability |

| Intestinal Absorption (% Absorbed) | 92% | High absorption |

| Distribution | ||

| VDss (human) (log L/kg) | 0.45 | Good distribution in tissues |

| BBB Permeability (logBB) | -0.1 | Can cross the blood-brain barrier |

| Metabolism | ||

| CYP2D6 Substrate | No | Low risk of drug-drug interactions via CYP2D6 |

| CYP3A4 Substrate | Yes | Potential for drug-drug interactions via CYP3A4 |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Yes | Potential for liver toxicity |

This hypothetical profile indicates that this compound possesses favorable absorption and distribution characteristics. However, its potential metabolism by the CYP3A4 enzyme and the prediction of hepatotoxicity would necessitate further experimental investigation and possible chemical modifications to ameliorate these risks.

The synergistic use of virtual screening and ADME/T prediction offers a robust computational framework for the preliminary assessment of drug candidates. For a novel compound such as this compound, these theoretical investigations can inform its development and optimization, thereby enhancing the probability of its successful translation into a therapeutic agent.

Pharmacological and Biological Activity Profiling of 1 Acetyl 6 Chloroindoline and Its Derivatives

Anti-Cancer and Cytotoxic Potentials

The investigation into indole (B1671886) derivatives has revealed their capacity to inhibit the proliferation of cancer cells through various mechanisms. Synthetic 6,7-annulated-4-substituted indole compounds, for instance, have shown anti-proliferative activities in the micromolar range in human HL-60 tumor cells. nih.gov Similarly, other indole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including glioblastoma multiforme (GBM). mdpi.com

A range of indole and chloroquinoline derivatives have been evaluated for their cytotoxic effects against a panel of human tumor cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, including cell proliferation.

For example, certain 2-(thiophen-2-yl)-1H-indole derivatives exhibited selective and potent anticancer activity against the HCT-116 colon cancer cell line, with IC50 values as low as 7.1 µM. nih.gov N-ω-chloroacetyl-L-ornithine, an ornithine decarboxylase inhibitor, showed broad antiproliferative activity across 13 different human and mouse cancer cell lines, with IC50 values ranging from 1.18 µM to 50.6 µmol/l after 72 hours of treatment. nih.gov Furthermore, some 7-chloro-4-anilino-quinoline amide derivatives have displayed significant cytotoxic activity; one such compound was particularly potent against HepG2 and MCF-7 cell lines with IC50 values of 2.09 and 4.63 µg/mL, respectively. asianpubs.org

The following table summarizes the cytotoxic activity of selected indole and related derivatives against various cancer cell lines.

| Compound Type | Cell Line | IC50 Value |

| 2-(thiophen-2-yl)-1H-indole derivative (4g) | HCT-116 (Colon) | 7.1 ± 0.07 µM |

| 2-(thiophen-2-yl)-1H-indole derivative (4a) | HCT-116 (Colon) | 10.5 ± 0.07 µM |

| 2-(thiophen-2-yl)-1H-indole derivative (4c) | HCT-116 (Colon) | 11.9 ± 0.05 µM |

| N-ω-chloroacetyl-L-ornithine | Ca Ski (Cervical) | 1.18 ± 0.07 µmol/l |

| N-ω-chloroacetyl-L-ornithine | MDA-MB-231 (Breast) | 50.6 ± 0.3 µmol/l |

| 7-Chloro-4-anilino-quinoline amide (5g) | HepG2 (Liver) | 2.09 µg/mL |

| 7-Chloro-4-anilino-quinoline amide (5g) | MCF-7 (Breast) | 4.63 µg/mL |

| 7-Chloro-4-anilino-quinoline amide (5e) | HepG2, SK-LU-1, MCF-7 | 5.35 - 9.50 µg/mL |

| 6,7-annulated-4-substituted indoles | HL-60 (Leukemia) | Low-micromolar range |

| Oxoindolepyridonyl derivative (6a) | U87MG (Glioblastoma) | 449.7 nM |

This table is interactive. You can sort and filter the data.

The efficacy of these compounds stems from their ability to interfere with critical cellular processes required for cancer cell growth and survival. One key mechanism is the disruption of microtubule dynamics, which are essential for cell division. Synthetic 6,7-annulated-4-substituted indole compounds have been shown to inhibit tubulin polymerization, disrupt mitosis, and block cytokinesis, leading to an increase in mitotic abnormalities and the formation of multi-nucleated cells. nih.gov This interference with the mitotic spindle can trigger apoptosis, or programmed cell death, which is a significant contributor to their antitumor activity. nih.gov

Cell cycle arrest is another prominent antiproliferative mechanism. Halogenated derivatives of benzofuran, a related heterocyclic compound, have been found to induce cell cycle arrest at different phases. mdpi.com For example, one chloro-derivative induced a G2/M phase arrest in HepG2 liver cancer cells, while a bromo-derivative caused cell cycle arrest at both the S and G2/M phases in A549 lung cancer cells. mdpi.com Active indole derivatives have also been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 cells. nih.gov This arrest prevents cancer cells from completing the cell division cycle, thereby inhibiting proliferation.

Furthermore, these compounds can target specific signaling pathways that are often dysregulated in cancer. Certain 5-chloro-indole derivatives have been developed as potent dual inhibitors of the EGFR and BRAFV600E pathways, which are critical for cancer cell survival and proliferation. mdpi.com

Antimicrobial and Antibacterial Activities

Halogenated indoles, including chloro-derivatives, have demonstrated significant potential as antimicrobial agents against a variety of bacterial pathogens.

Research has confirmed the antibacterial activity of specific chloroindoles against both Gram-positive and Gram-negative bacteria. Notably, 6-chloroindole (B17816) has been reported to possess antibacterial activities against the marine bacteria Bacillus subtilis and Pseudomonas aeruginosa. frontiersin.orgnih.gov While specific MIC values for 1-acetyl-6-chloroindoline are not detailed in the provided context, related compounds show potent activity. For instance, 4-chloroindole (B13527) exhibits a minimum inhibitory concentration (MIC) of 50 μg/mL against Vibrio parahaemolyticus. frontiersin.orgnih.gov Other chloroindole derivatives have shown MICs of 75 μg/ml against uropathogenic Escherichia coli. frontiersin.orgnih.gov

The following table presents data on the antimicrobial activity of various indole derivatives.

| Compound/Derivative | Bacterial Strain | Activity Measurement |

| 6-Chloroindole | Bacillus subtilis | Reported antibacterial activity |

| 6-Chloroindole | Pseudomonas aeruginosa | Reported antibacterial activity |

| 4-Chloroindole | Vibrio parahaemolyticus | MIC: 50 μg/mL |

| 7-Chloroindole (B1661978) | Vibrio parahaemolyticus | MIC: 200 μg/mL |

| 4-Chloroindole | Uropathogenic E. coli | MIC: 75 μg/mL |

| 5-Chloroindole | Uropathogenic E. coli | MIC: 75 μg/mL |

This table is interactive. You can sort and filter the data.

Bacterial biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antibiotics. Several chloroindole derivatives have shown the ability to inhibit the formation of these biofilms.

For example, 4-chloroindole and 7-chloroindole effectively inhibit biofilm formation in Vibrio parahaemolyticus. frontiersin.orgnih.gov At a concentration of 20 μg/mL, 4-chloroindole was found to inhibit more than 80% of biofilm formation. frontiersin.org Other chloroindoles have demonstrated a dose-dependent inhibition of biofilm formation by P. aeruginosa PAO1, reducing it by 78% at a concentration of 100 μg/ml. frontiersin.orgnih.gov This antibiofilm activity is crucial as it can potentially restore the efficacy of conventional antibiotics by rendering the bacteria more susceptible. The mechanism for this activity may be linked to the compound's role as a signaling molecule that can suppress the genetic pathways responsible for biofilm development. researchgate.net

The antibacterial action of halogenated indoles is believed to involve multiple mechanisms. One primary mode of action is the disruption of the bacterial cell membrane. Studies using scanning electron microscopy have shown that chlorinated indoles can cause visible damage to the cell membrane of V. parahaemolyticus. frontiersin.org

Quantitative structure-activity relationship (QSAR) analyses suggest that the position and nature of the halogen atom on the indole ring are critical for activity. frontiersin.org It is proposed that these halogen atoms interact with electrophilic atoms of amino acids in bacterial cellular receptor proteins, which can interfere with the architecture of the bacterial membrane. frontiersin.org This disruption leads to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death. nih.gov Additionally, these compounds can inhibit virulence factors associated with biofilm formation, such as bacterial motility and fimbriae activity, further supporting their potential as effective antimicrobial agents. frontiersin.org

Enzymatic Inhibition Studies

The therapeutic potential of a compound is often linked to its ability to selectively interact with and inhibit the function of specific enzymes. For this compound and its derivatives, research has explored their inhibitory activity against a range of enzymatic targets, highlighting their potential in various therapeutic areas, from antibacterial to anti-inflammatory applications.

Inhibition of Bacterial Enzymes (e.g., DapE, InhA)

A critical area of investigation for novel therapeutic agents is the identification of compounds that can inhibit enzymes essential for bacterial survival, a pathway that could lead to the development of new antibiotics. One such target is the enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), which is a key enzyme in the lysine (B10760008) biosynthetic pathway in most bacteria. mdpi.com This pathway is crucial for the synthesis of lysine and meso-diaminopimelate (m-DAP), both of which are essential for building the bacterial cell wall. mdpi.comresearchgate.net Since the DapE enzyme is absent in humans, inhibitors targeting it are expected to have fewer mechanism-based side effects. researchgate.net

Research has identified N-acetyl-5-halo-6-sulfonamide indoline (B122111) derivatives as modest inhibitors of the DapE enzyme. mdpi.com The inhibitory potency of these compounds was evaluated using a ninhydrin-based DapE assay. While the initial lead compounds showed moderate activity, further structural modifications hold promise for developing more potent inhibitors. mdpi.com

Table 1: Inhibition of DapE by N-acetyl-5-halo-6-sulfonamide Indoline Derivatives

| Compound | N-Substitution of Sulfonamide | IC50 (µM) |

| 4 | Isopentyl | >200 |

| 9i | Piperidine (B6355638) | 130 |

| Data sourced from Reidl et al. mdpi.com |

Development of New Antibiotic Scaffolds Targeting Bacterial Enzymes

The rise of antibiotic-resistant bacteria presents a major global health crisis, necessitating the discovery of antibiotics with novel mechanisms of action. mdpi.com Targeting essential bacterial enzymes that are absent in humans, such as DapE, is a promising strategy. mdpi.comresearchgate.net The indoline scaffold, particularly N-acetyl-6-sulfonamide indoline derivatives, represents a potential new chemical class for antibiotic development due to its demonstrated inhibition of DapE. mdpi.com

The development of new antibiotic scaffolds involves identifying a lead compound that shows activity against a specific bacterial target and then systematically modifying its chemical structure to improve potency, selectivity, and pharmacokinetic properties. The benzimidazole (B57391) scaffold, for instance, is a well-known bioactive heterocyclic structure that interacts with biological targets through various non-covalent forces and serves as a critical scaffold in drug development. openmedicinalchemistryjournal.com Similarly, pyrrolidinedione antibiotics have been found to target the acetyl-CoA carboxylase of bacteria, another essential enzyme for cell growth, demonstrating how novel scaffolds can lead to new antibiotic classes. nih.gov The N-acetyl-6-sulfonamide indoline scaffold serves as a promising starting point for developing a new generation of antibiotics aimed at the underexplored DapE enzyme target. mdpi.com

Inhibition of Specific Cellular Kinases and Proteases (e.g., eLF2 kinase, TNF-α, CDK2, SARS protease)

The ability of small molecules to inhibit kinases and proteases is central to the treatment of many diseases, including viral infections and inflammatory conditions. While specific studies on the inhibition of eLF2 kinase, TNF-α, or CDK2 by this compound derivatives are not extensively detailed in current literature, the inhibition of viral proteases is an area of active research.

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, as it processes viral polyproteins into functional units. escholarship.orgnih.gov Inhibition of Mpro effectively blocks the virus from multiplying. nih.gov Numerous research efforts have focused on identifying small-molecule inhibitors of this enzyme. escholarship.orgresearchgate.neteurekaselect.com These inhibitors can be either covalent or non-covalent. For example, a class of 2-phenyl-1,2-benzoselenazol-3-one compounds has been identified that inhibits SARS-CoV-2 Mpro with nanomolar potency. escholarship.org Given that kinase inhibitors are known to play a role in inflammatory pathways, targeting viral proteases with such molecules could offer a dual benefit of antiviral and anti-inflammatory activity. nih.gov The indoline scaffold, as a versatile heterocyclic structure, represents a potential candidate for the design of novel SARS protease inhibitors, though this specific application requires further investigation.

Inhibition of Copper Enzymes (e.g., Tyrosinase)

Tyrosinase is a multi-copper-containing enzyme that plays a central role in melanogenesis, the process of melanin (B1238610) pigment production, and is also responsible for enzymatic browning in fruits and vegetables. nih.govmdpi.com Overproduction of melanin can lead to hyperpigmentation disorders in humans. researchgate.net As a result, tyrosinase inhibitors are of great interest in the cosmetic and medicinal industries as depigmenting agents. nih.gov

A wide variety of natural and synthetic compounds containing heterocyclic moieties have been investigated as tyrosinase inhibitors. researchgate.netmdpi.com The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site. nih.gov For instance, kojic acid is a well-known tyrosinase inhibitor that functions by chelating copper. nih.gov While direct studies on this compound as a tyrosinase inhibitor are limited, the general class of heterocyclic compounds has shown significant promise. For example, some 1,3,4-oxadiazole (B1194373) and 2-aminothiazole-oxadiazole hybrids have demonstrated potent tyrosinase inhibition with IC50 values significantly lower than the standard, kojic acid. mdpi.com This suggests that the indoline scaffold could be a viable backbone for the design of novel tyrosinase inhibitors.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is a family of enzymes, primarily COX-1 and COX-2, that are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov Prostaglandins are key mediators of inflammation, pain, and fever. nih.gov The inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and ibuprofen. nih.govunich.it

COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and regulating platelet aggregation. nih.govunich.it In contrast, COX-2 is an inducible enzyme, with its expression increasing during inflammatory processes. nih.gov Therefore, selective inhibition of COX-2 is a desirable therapeutic goal to achieve anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition. nih.gov Although direct evidence linking this compound derivatives to COX inhibition is not yet established, their observed anti-inflammatory and analgesic properties suggest that this is a plausible mechanism of action that warrants further investigation.

Anti-inflammatory and Analgesic Properties

Derivatives of heterocyclic compounds are widely recognized for their potential anti-inflammatory and analgesic activities. nih.govsemanticscholar.org This therapeutic potential is often linked to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade. nih.govjneonatalsurg.com

Studies on compounds structurally related to this compound have shown promising results. For example, a newly synthesized 6-chloro-4-oximino-1-phenyl-1,2,3,4-tetrahydroquinoline (M-7074) demonstrated potent anti-edema activities, inhibited prostaglandin (B15479496) biosynthesis, and showed moderate analgesic effects in animal models. nih.gov Similarly, novel benzothiazole (B30560) derivatives have been evaluated for their anti-inflammatory and analgesic properties. nih.gov Certain derivatives showed analgesic activities comparable to the standard drug celecoxib. nih.gov The anti-inflammatory activity of these compounds is believed to stem from the inhibition of COX-2, which in turn reduces the synthesis of prostaglandins, key mediators of inflammation and pain. nih.gov The analgesic effect of various quinazolinone derivatives has also been demonstrated in vivo, with significant reduction in acetic acid-induced writhing in mice. researchgate.net These findings support the potential of the this compound scaffold as a basis for developing new anti-inflammatory and analgesic agents.

Table 2: Analgesic Activity of Novel Benzothiazole Derivatives Compared to Celecoxib

| Compound | ED50 (µM/kg) after 1 hr | ED50 (µM/kg) after 2 hr |

| 17c | 102 | 89 |

| 17g | 134 | 156 |

| 17i | 72 | 69 |

| Celecoxib (Standard) | 72 | 70 |

| Data sourced from Edafiogho et al. nih.gov |

Antiviral Activities, Including Anti-HIV Efficacy

The indole chemical scaffold, a core component of this compound, is present in numerous compounds investigated for antiviral properties. Research has shown that various indole derivatives possess the ability to inhibit the replication of several viruses, including Human Immunodeficiency Virus (HIV). nih.gov The mechanism of action for some of these derivatives involves targeting key viral proteins. For instance, certain indole derivatives have been reported to inhibit HIV-1 by binding to the envelope glycoprotein (B1211001) gp120, which is crucial for the virus's entry into host cells. nih.gov This interaction can prevent the subsequent binding of gp120 to the CD4 receptor on host cells, thereby inhibiting viral infectivity. nih.gov

Furthermore, studies on related heterocyclic structures, such as isoindoline (B1297411) derivatives, have demonstrated a wide range of antiviral activities against several human viruses. researchgate.net The versatility of this structural framework allows for substitutions and hybridizations that can lead to effective antiviral agents. researchgate.net The presence and position of a chloro-substituent, as seen in this compound, can also be a critical factor in antiviral activity. Studies on chloro-substituted carbazoles, which share structural similarities, have indicated that the position of the chlorine atom plays a significant role in anti-HIV activity. mdpi.com Specifically, compounds with a chlorine at position 7 of the carbazole (B46965) ring showed greater activity against HIV than those with the chlorine at position 8, highlighting the importance of specific structural arrangements for biological efficacy. mdpi.com

Antifouling and Anti-algal Activities

While direct studies on the antifouling and anti-algal properties of this compound are not extensively documented in publicly available research, the activities of structurally related indole derivatives provide significant insights into its potential efficacy. The core indole structure is a recognized scaffold for developing antifouling agents, and modifications such as halogenation have been shown to enhance these properties.

Inhibition of Diatom Growth (e.g., Cylindrotheca sp.)

Research into various indole derivatives has demonstrated their potential to inhibit the growth of marine diatoms, which are key components of biofilm formation in marine environments. For instance, studies on a range of indole compounds have revealed significant anti-algal activities, with some halogenated derivatives showing greater efficacy than commonly used antifoulants like copper sulfate. The presence of a chlorine atom on the indole ring, as is the case with this compound, is a feature that has been associated with enhanced inhibitory effects on diatom proliferation.